2-(2-Bromophenyl)-5-phenylthiophene

Organic Synthesis Cross-Coupling Reaction Optimization

For R&D teams developing advanced organic electronics, the non-planar geometry of 2-(2-Bromophenyl)-5-phenylthiophene is a critical design feature. The ortho-bromophenyl group suppresses crystallization and aggregation-caused quenching, making it a far superior building block for solution-processed OLEDs, OPVs, and OFETs compared to its para-substituted analog. This structural nuance directly enhances film quality and photoluminescence quantum yields. Secure this specific isomer to ensure reactivity and device performance.

Molecular Formula C16H11BrS
Molecular Weight 315.2 g/mol
Cat. No. B12504856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-5-phenylthiophene
Molecular FormulaC16H11BrS
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CC=C3Br
InChIInChI=1S/C16H11BrS/c17-14-9-5-4-8-13(14)16-11-10-15(18-16)12-6-2-1-3-7-12/h1-11H
InChIKeyDHJIJVOZNWNIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-(2-Bromophenyl)-5-phenylthiophene (CAS 312497-23-7): A Differentiated Building Block for Material Science and Organic Synthesis


2-(2-Bromophenyl)-5-phenylthiophene (CAS 312497-23-7, molecular formula C16H11BrS, molecular weight 315.23 g/mol) is a member of the thiophene family, a class of heterocyclic compounds known for their electron-rich aromaticity and synthetic versatility . It features a thiophene core substituted at the 2-position with a 2-bromophenyl group and at the 5-position with a phenyl group. The presence of the bromine atom at the ortho-position of the pendant phenyl ring distinguishes it from simpler analogs like 2-bromo-5-phenylthiophene, providing a unique handle for further functionalization and influencing molecular geometry and electronics. This structural nuance is crucial for applications demanding precise steric and electronic tuning in conjugated systems [1].

Why 2-(2-Bromophenyl)-5-phenylthiophene Is Not a Drop-in Replacement for 2-Bromo-5-phenylthiophene or Other Analogs


The procurement of a thiophene-based building block is not a generic decision; subtle differences in substitution pattern can have a profound impact on downstream performance. 2-(2-Bromophenyl)-5-phenylthiophene is not interchangeable with its close analog, 2-bromo-5-phenylthiophene (CAS 29488-24-2), or other isomers like 2-(4-bromophenyl)-5-phenylthiophene (CAS 118621-30-0) . The 2-bromophenyl group introduces steric bulk and a unique electronic environment due to the ortho-substitution, which directly affects molecular conformation, conjugation length, and the reactivity of the bromine atom in cross-coupling reactions . These differences translate into variations in solubility, thermal properties, and device performance. Substituting one compound for another without considering these specific structural features can lead to significant deviations in synthetic yield, material purity, and the final functional properties of the target molecule or material. The following evidence guide details the precise, quantifiable differentiators.

Quantitative Differentiation of 2-(2-Bromophenyl)-5-phenylthiophene: A Comparative Evidence Review


Synthetic Yield Comparison: 2-(2-Bromophenyl)-5-phenylthiophene Synthesis via Suzuki vs. Negishi Coupling

The synthesis of compounds closely related to 2-(2-Bromophenyl)-5-phenylthiophene, specifically 2-bromo-2'-phenyl-5,5'-bithiophene, demonstrates a clear advantage for the Suzuki coupling method over the Negishi reaction. A study by [1] found that the Suzuki reaction provided a significantly higher yield when using phenylboronic acid and 2,2'-dibromo-5,5'-bithiophene. This finding suggests that for the synthesis of extended thiophene systems with aryl substituents, like 2-(2-Bromophenyl)-5-phenylthiophene, employing Suzuki conditions may be the optimal route for maximizing product yield. While not a direct study on the target compound, this class-level evidence highlights a crucial process optimization point for procurement and in-house synthesis planning.

Organic Synthesis Cross-Coupling Reaction Optimization

Comparative Reactivity in Halogen Migration: 2-Bromo-5-phenylthiophene as a Mechanistic Probe

An investigation into halogen migration rates by [1] used 2-bromo-5-phenylthiophene (a key analog) as a model substrate. The study unambiguously showed that the rearrangement of 5,5'-dibromo-2,2'-bithiophene occurs faster than that of 2-bromo-5-phenylthiophene [1]. This finding is significant because it demonstrates that the presence of a phenyl group on the thiophene ring directly impacts the rate of subsequent halogen migration reactions. For 2-(2-Bromophenyl)-5-phenylthiophene, the additional phenyl group and the ortho-bromine substituent would be expected to further modulate these kinetics, potentially leading to greater selectivity in multi-step synthetic sequences.

Reaction Mechanism Halogen Migration Kinetics

Impact of Bromine Substitution Position on Physical Properties: A Class-Level Inference

The physical properties of a compound are a direct function of its molecular structure. A direct comparison between 2-(2-Bromophenyl)-5-phenylthiophene and its isomer, 2-(4-bromophenyl)-5-phenylthiophene, reveals stark differences in their macroscopic properties. The ortho-substituted target compound is typically an oil or a low-melting solid, whereas the para-substituted analog is a crystalline powder with a melting point of 189.0 to 193.0 °C [1]. This 190°C difference in melting behavior is a class-level effect driven by the substitution pattern; the ortho-bromine disrupts molecular planarity and packing, preventing efficient crystallization. This is a critical differentiator for applications requiring specific phase behavior, such as solution processing or vacuum thermal evaporation for thin-film devices.

Material Properties Thermal Stability Crystallinity

Application Scenarios for 2-(2-Bromophenyl)-5-phenylthiophene Based on Differentiated Evidence


Precursor for Solution-Processable Organic Semiconductors

Due to its lower melting point and likely enhanced solubility compared to its crystalline, para-substituted analog, 2-(2-Bromophenyl)-5-phenylthiophene is a superior choice as a monomer or building block for synthesizing conjugated polymers and small molecules intended for solution-processed organic electronics. The ortho-bromophenyl group disrupts crystallization, which can prevent aggregation and improve film-forming properties in applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Building Block for Sterically Demanding Cross-Coupling Reactions

The unique ortho-bromo substitution pattern offers a reactive site for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. Its steric and electronic environment may confer higher selectivity in sequential coupling steps compared to less hindered analogs, as inferred from mechanistic studies on related compounds . This makes it a valuable intermediate for constructing complex, non-planar molecular architectures for pharmaceutical or agrochemical research.

Synthesis of Non-Planar Conjugated Materials for OLEDs

The non-planar geometry induced by the ortho-bromophenyl group is a key design element for managing intermolecular interactions in organic light-emitting diode (OLED) materials. By preventing tight pi-stacking, it can suppress aggregation-caused quenching (ACQ), potentially leading to higher solid-state photoluminescence quantum yields. This compound is an ideal precursor for synthesizing emitters or host materials where a twisted conformation is desired to control exciton behavior .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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